

Protocol for Quality Control of Radiolabeled IMP-245

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Compound of Interest

Compound Name: IMP 245
Cat. No.: B12364493

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Application Notes

This document provides a comprehensive protocol for the quality control (QC) of the radiolabeled investigational medicinal product (IMP) 245. The following procedures are designed to ensure the identity, purity, and safety of the radiopharmaceutical prior to its use in research or clinical applications. These protocols are based on established guidelines for radiopharmaceutical QC and utilize standard analytical techniques. For the purpose of this protocol, IMP-245 is assumed to be a peptide-based radiopharmaceutical labeled with Gallium-68 (^{68}Ga), similar in nature to other DOTA-conjugated peptides. Researchers should adapt these protocols as necessary based on the specific chemical and physical properties of IMP-245.

The quality control of radiopharmaceuticals is a critical step to guarantee patient safety and the reliability of diagnostic or therapeutic outcomes.^{[1][2]} The tests outlined herein cover the essential physicochemical and biological parameters that must be assessed. These include visual inspection, pH, radiochemical purity, radionuclide identity and purity, specific activity,

sterility, and bacterial endotoxin levels.[3][4] Adherence to these QC procedures is mandatory to comply with regulatory standards such as those set by the FDA and EMA.[3]

Experimental Protocols

Visual Inspection

Objective: To ensure the radiolabeled IMP-245 solution is clear, colorless, and free of particulate matter.

Methodology:

- Place the final product vial in a lead-shielded container.
- Visually inspect the solution behind a leaded glass shield.
- Observe the color and clarity of the solution.
- Gently swirl the vial and inspect for any visible particles.

Acceptance Criteria: The solution must be clear, colorless, and free from any visible particles.

pH Determination

Objective: To ensure the pH of the final product is within a physiologically acceptable range.

Methodology:

- Withdraw a small aliquot (approximately 10 μ L) of the final product.
- Spot the aliquot onto a pH-indicator strip (e.g., pH paper with a range of 4-8).
- Compare the color change of the strip to the provided color chart to determine the pH.
- Alternatively, a calibrated pH meter can be used for a more precise measurement.

Acceptance Criteria: The pH of the final solution should be within 4.5 to 8.5.

Radiochemical Purity (RCP)

Objective: To determine the percentage of the total radioactivity that is present in the desired chemical form (^{68}Ga -IMP-245). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this determination.[\[2\]](#)[\[5\]](#)

3.1. High-Performance Liquid Chromatography (HPLC)

Methodology:

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A time-programmed gradient from 95% A to 30% A over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detectors: In-line radiation detector (e.g., NaI scintillation detector) and a UV detector (at a wavelength appropriate for IMP-245).
- Sample Analysis:
 - Inject a small volume (10-20 μL) of the final product onto the HPLC column.
 - Acquire data from both the radiation and UV detectors.
- Data Analysis:
 - Integrate the peaks in the radio-chromatogram.
 - Calculate the percentage of radioactivity associated with the main peak (^{68}Ga -IMP-245) relative to the total radioactivity detected.

3.2. Thin-Layer Chromatography (TLC)

Methodology:

- System Preparation:
 - Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
 - Mobile Phase: A suitable solvent system that separates the radiolabeled product from impurities (e.g., a mixture of 1 M ammonium acetate and methanol).
- Sample Analysis:
 - Spot a small drop (1-2 μL) of the final product onto the origin of the ITLC strip.
 - Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
 - Allow the solvent front to travel near the top of the strip.
- Data Analysis:
 - Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.
 - Calculate the percentage of radioactivity at the Rf (retention factor) corresponding to ^{68}Ga -IMP-245.

Acceptance Criteria for RCP: The radiochemical purity should be $\geq 95\%$.[\[5\]](#)[\[6\]](#)

Radionuclide Identity and Purity

Objective: To confirm the identity of the radionuclide as ^{68}Ga and to determine the level of any radionuclidic impurities (e.g., ^{68}Ge breakthrough).

4.1. Radionuclide Identity (Half-life Measurement)

Methodology:

- Place a sample of the final product in a dose calibrator and record the initial activity and the time.
- After a known period (e.g., 60 minutes), measure the activity of the same sample again.

- Calculate the half-life using the decay formula: $A = A_0 * e^{(-\lambda t)}$, where $\lambda = 0.693/t_{1/2}$.

Acceptance Criteria: The measured half-life should be between 65 and 71 minutes for ^{68}Ga .

4.2. Radionuclidic Purity (^{68}Ge Breakthrough)

Methodology:

- Use a gamma spectrometer with a high-purity germanium (HPGe) detector.
- Allow the ^{68}Ga in the sample to decay completely (at least 24 hours).
- Measure the residual activity, which will be primarily from the long-lived ^{68}Ge parent radionuclide.
- The amount of ^{68}Ge is determined by identifying its characteristic gamma-ray peaks (e.g., 1077 keV).

Acceptance Criteria: The amount of ^{68}Ge breakthrough must be less than 0.001% of the total ^{68}Ga activity at the time of administration.[7]

Sterility and Bacterial Endotoxin Testing

Objective: To ensure the final product is sterile and free from pyrogenic substances.

5.1. Sterility Test

Methodology: Due to the short half-life of ^{68}Ga , the final product is typically released before sterility test results are available. The test is performed retrospectively on a sample from the batch.[3]

- Aseptically inoculate samples of the radiopharmaceutical into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).
- Incubate the media for 14 days and observe for any signs of microbial growth.

Acceptance Criteria: No evidence of microbial growth.

5.2. Bacterial Endotoxin Test (LAL Test)

Methodology: The Limulus Amebocyte Lysate (LAL) test is used to detect bacterial endotoxins.

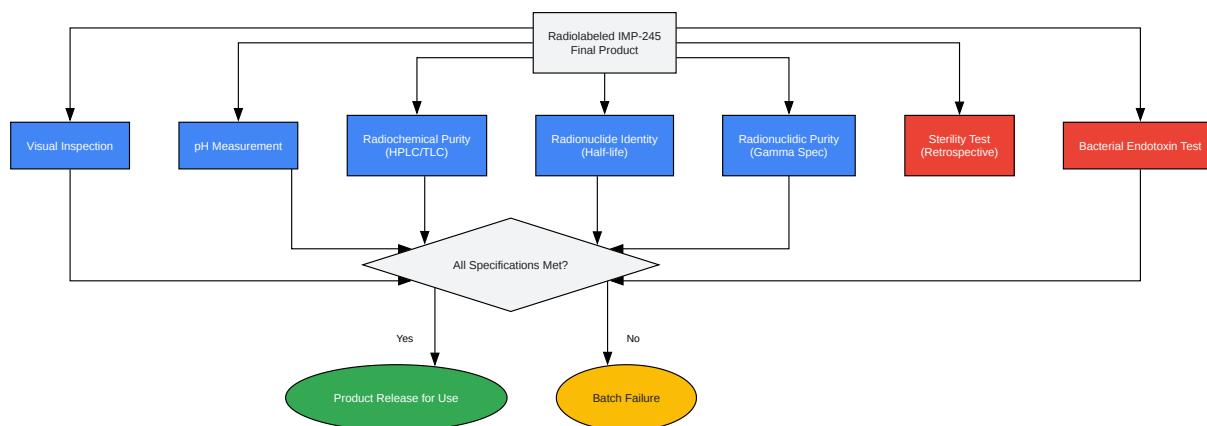
- Perform the test according to the instructions of a commercially available LAL test kit (e.g., gel-clot or chromogenic method).
- A small aliquot of the final product is mixed with the LAL reagent.
- The mixture is incubated at 37°C for a specified time.
- The presence of endotoxins is determined by the formation of a gel or a color change, depending on the method used.

Acceptance Criteria: The endotoxin level must be below the limit specified by the relevant pharmacopeia (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).

Data Presentation

Quality Control Test	Methodology	Acceptance Criteria
Visual Inspection	Visual assessment behind lead shielding	Clear, colorless, no particulate matter
pH	pH-indicator strip or pH meter	4.5 - 8.5
Radiochemical Purity	HPLC (C18 column) and/or TLC (ITLC-SG)	≥ 95% ^{[5][6]}
Radionuclide Identity	Half-life measurement with dose calibrator	65 - 71 minutes
Radionuclidic Purity	Gamma spectrometry (HPGe detector)	⁶⁸ Ge breakthrough < 0.001% ^[7]
Sterility	Retrospective culture in growth media	No microbial growth
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V

Visualization of Experimental Workflow

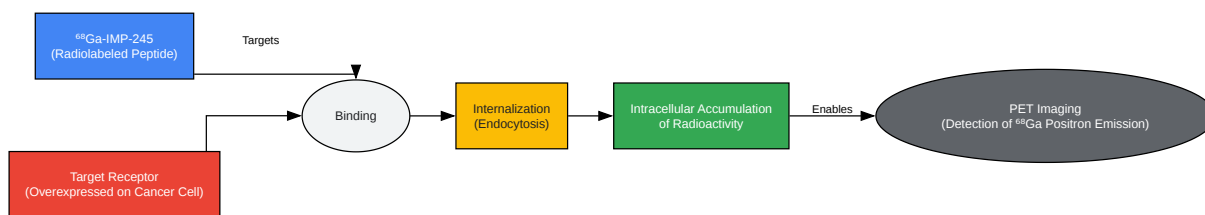


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Caption: Quality control workflow for radiolabeled IMP-245.

Signaling Pathway / Mechanism of Action

Since the specific target and signaling pathway for IMP-245 are not defined, a general schematic for a radiolabeled peptide targeting a cell surface receptor for PET imaging is provided below. This illustrates the fundamental principle of action for such an imaging agent.



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Caption: General mechanism of action for a peptide-based PET imaging agent.

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